molecular formula C18H17F2N5O B6912542 N-(2-fluorophenyl)-2-[5-(3-fluorophenyl)tetrazol-2-yl]-3-methylbutanamide

N-(2-fluorophenyl)-2-[5-(3-fluorophenyl)tetrazol-2-yl]-3-methylbutanamide

Cat. No.: B6912542
M. Wt: 357.4 g/mol
InChI Key: YHZRDSAMMLKKIZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[5-(3-fluorophenyl)tetrazol-2-yl]-3-methylbutanamide: is a synthetic organic compound characterized by the presence of fluorine atoms and a tetrazole ring

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-(3-fluorophenyl)tetrazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O/c1-11(2)16(18(26)21-15-9-4-3-8-14(15)20)25-23-17(22-24-25)12-6-5-7-13(19)10-12/h3-11,16H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZRDSAMMLKKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1F)N2N=C(N=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[5-(3-fluorophenyl)tetrazol-2-yl]-3-methylbutanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of azides with nitriles under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The final step involves the coupling of the fluorinated tetrazole with a suitable amine under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the tetrazole ring can yield amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the tetrazole ring.

    Material Science: Its fluorinated structure makes it suitable for use in the development of advanced materials with unique properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes due to its ability to interact with biomolecules.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-2-[5-(3-fluorophenyl)tetrazol-2-yl]-3-methylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)tetrazol-2-yl]-3-methylbutanamide
  • N-(2-bromophenyl)-2-[5-(3-bromophenyl)tetrazol-2-yl]-3-methylbutanamide

Uniqueness

The presence of fluorine atoms in N-(2-fluorophenyl)-2-[5-(3-fluorophenyl)tetrazol-2-yl]-3-methylbutanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorinated or brominated analogs. This makes it particularly valuable in drug development and material science applications.

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